Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate
Description
Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate is a brominated aromatic ester characterized by a central benzoate core substituted with a phenoxymethyl group at the 4-position. This phenoxymethyl group is further functionalized with a 2-bromopropanoyl moiety. Its structural complexity, combining electron-withdrawing (bromine, carbonyl) and electron-donating (ether) groups, likely influences its physicochemical properties, such as lipophilicity and thermal stability.
Properties
IUPAC Name |
methyl 4-[[4-(2-bromopropanoyl)phenoxy]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO4/c1-12(19)17(20)14-7-9-16(10-8-14)23-11-13-3-5-15(6-4-13)18(21)22-2/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGXVHHOENVQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate typically involves the reaction of 4-(2-bromopropanoyl)phenol with methyl 4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of amides or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate involves its interaction with specific molecular targets. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Halogenated benzoates are common in medicinal and materials chemistry due to their tunable electronic properties. Key comparisons include:
- The 2-bromopropanoyl group in the target compound may confer higher electrophilicity than simple bromophenyl substituents, influencing reactivity in cross-coupling reactions.
Esters with Varied Linkages
The phenoxymethyl bridge in the target compound distinguishes it from other ester-linked analogues:
Data Tables
Table 1: Physicochemical Properties of Selected Benzoates
| Compound Name | Molecular Weight | Melting Point (°C) | LogP (Predicted) | Notable Features |
|---|---|---|---|---|
| Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate | ~381.2 | Not reported | ~3.5 | Bromine, ester, and ether functionalities |
| 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | 347.2 | Not reported | ~3.8 | Photo-labile, crystalline structure |
| Methyl 4-(hexadecanoyloxy)benzoate | 432.6 | 222–224 | ~8.2 | Long alkyl chain, high lipophilicity |
Q & A
Q. What are the standard synthetic routes for Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate, and how are reaction conditions optimized?
The synthesis typically involves multi-step procedures, including:
- Esterification and coupling reactions : For example, reacting brominated intermediates with phenolic derivatives under reflux conditions (e.g., ethanol or methanol at 70–80°C) .
- Purification : Flash column chromatography with chloroform or dichloromethane as eluents to isolate the target compound .
- Optimization : Critical parameters include temperature control, solvent polarity, and stoichiometric ratios of reagents. Kinetic studies (e.g., varying reaction times) and spectroscopic monitoring (e.g., TLC) are used to refine yields .
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological approaches include:
- Spectroscopic analysis :
- NMR : H and C NMR to verify proton environments and carbon frameworks, respectively. For example, the methyl ester group typically resonates at ~3.8–4.0 ppm in H NMR .
- IR spectroscopy : Confirmation of ester C=O (∼1700 cm) and bromopropanoyl carbonyl (∼1650 cm) stretches .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
Q. What biological screening assays are suitable for preliminary evaluation of this compound?
- In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
- Enzyme inhibition studies : Kinetic assays targeting proteases or kinases, leveraging the bromopropanoyl group’s electrophilic reactivity .
- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : To calculate charge distribution, frontier molecular orbitals (HOMO/LUMO), and predict sites for nucleophilic/electrophilic attack .
- Molecular docking : Simulate binding affinities with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on the bromopropanoyl moiety’s role in binding .
Q. How should researchers address contradictions in reported biological activity data?
- Replication studies : Validate findings across independent labs with standardized protocols (e.g., consistent cell lines and assay conditions) .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate contributing functional groups .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., methyl 4-(2-cyanopropan-2-yl)benzoate) to identify trends .
Q. What strategies are effective for optimizing pharmacokinetic properties of this compound?
Q. How can researchers validate proposed biological targets experimentally?
Q. What are the key safety considerations for handling this compound in the lab?
- Toxicology : While full toxicological data may be lacking, assume acute toxicity based on structural analogs (e.g., brominated esters). Use PPE (gloves, goggles) and work in a fume hood .
- First aid : Immediate flushing of eyes/skin with water for 15+ minutes upon exposure .
Q. How do alternative synthetic routes impact yield and scalability?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >80% .
- Flow chemistry : Enables continuous production with precise temperature control, improving reproducibility for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
